molecular formula C12H16FNO2 B1388382 3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine CAS No. 946698-98-2

3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine

Cat. No.: B1388382
CAS No.: 946698-98-2
M. Wt: 225.26 g/mol
InChI Key: RNQWPNNARUETMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is an organic compound with a complex structure that includes a fluorine atom, a tetrahydropyran ring, and a phenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine typically involves multiple steps. One common approach is to start with a fluorinated benzene derivative and introduce the tetrahydropyran-2-ylmethoxy group through a nucleophilic substitution reaction. The phenylamine group can then be introduced through a subsequent amination reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or the tetrahydropyran moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine involves its interaction with specific molecular targets and pathways. The fluorine atom and the tetrahydropyran ring can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological processes and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)methylbenzonitrile
  • 3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)methylbenzenecarbothioamide

Uniqueness

Compared to similar compounds, 3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is unique due to the presence of the phenylamine group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

3-fluoro-4-(oxan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10/h4-5,7,10H,1-3,6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQWPNNARUETMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine
Reactant of Route 3
Reactant of Route 3
3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine
Reactant of Route 4
Reactant of Route 4
3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine
Reactant of Route 5
Reactant of Route 5
3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine
Reactant of Route 6
Reactant of Route 6
3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.